全氟辛酸铵

描述

Synthesis Analysis

The synthesis of ammonium perfluorononanoate, specifically referred to as ADONA (Ammonium 4,8-dioxa-3H-perfluorononanoate), involves the formulation to replace APFO in fluoropolymer manufacturing processes. Although specific synthesis details are not directly addressed in available literature, the compound's role as a safer alternative indicates a strategic chemical design to mitigate toxicity while maintaining functional performance in industrial applications.

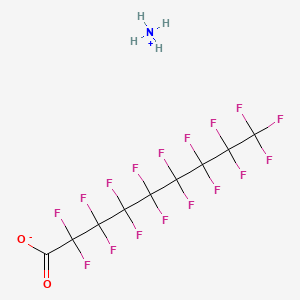

Molecular Structure Analysis

Ammonium perfluorononanoate's structure features a perfluorononanoate ion (C9F19O2-) paired with an ammonium ion (NH4+), enabling its function as an emulsifier. The molecular structure's key characteristics, such as its fluorinated carbon chain and ether linkages (in the case of ADONA), contribute to its physicochemical properties, such as hydrophobicity and stability, crucial for its role in fluoropolymer production.

Chemical Reactions and Properties

The chemical behavior of ammonium perfluorononanoate includes its interaction with polymer matrices during the emulsion polymerization process. Its efficacy as an emulsifier is attributed to its amphiphilic nature, allowing it to reduce surface tension between water and fluorinated monomers. Its stability under polymerization conditions and its ability to be removed from the final product minimize its environmental footprint.

Physical Properties Analysis

Studies on similar fluorinated compounds suggest that ammonium perfluorononanoate likely possesses low solubility in water and high stability under various environmental conditions. Its physical state at room temperature and its volatility are not explicitly detailed but can be inferred to be consistent with those of fluorinated surfactants, which are typically liquid or solid at ambient conditions and possess low vapor pressures.

Chemical Properties Analysis

The chemical properties of ammonium perfluorononanoate, such as reactivity and degradation pathways, have not been extensively detailed. However, its role as a less toxic alternative to APFO suggests improved environmental and toxicological profiles. Its interactions in biological systems and the environment would depend on its chemical stability, potential for bioaccumulation, and the efficiency of degradation processes, which aim to be more favorable than those of its predecessors.

References (Sources)

科学研究应用

Lamellar Lyo-mesophase Structure: APFN在水中形成片状聚集体。使用核磁共振技术的研究已经确认了这些聚集体的断裂性质,并研究了该系统中的水扩散系数 (Chidichimo et al., 1988)。

急性吸入毒性: 对雄性大鼠进行了APFN的急性吸入毒性研究,结果显示其具有中度毒性。暴露导致肝脏显著增大,表明其毒性特征类似于其他全氟烷基物质 (Kinney et al., 1989)。

全氟辛酸的替代品: APFN的替代品,叠氮基4,8-二氧杂-3H-全氟壬酸铵盐(ADONA),被开发用于取代全氟辛酸铵盐在氟聚合物制造中的使用,因其优越的毒性特征。ADONA经历了包括急性、重复剂量、基因毒性和发育毒性研究在内的广泛毒性评估 (Gordon, 2011)。

不同相中的电导率: 研究了APFN在水中的电导率,在片状液晶、胶束向列相和各向同性胶束溶液中显示出不同的电导特性。这项研究有助于理解这些相的结构模型 (Photinos & Saupe, 1986)。

在空气-液体界面的吸附: 使用振动总频率光谱研究了APFN在空气-液体界面的吸附特性。这项研究有助于了解APFN分子在不同浓度和表面覆盖下的行为 (Tyrode et al., 2007)。

胶体化学性质: 研究了APFN水溶液及其与各种表面活性剂混合物的胶体化学性质。这项研究有助于理解这些化合物在溶液中的相互作用和行为 (Sharovarnikov & Uglov, 1994)。

在空气-水界面的吸附动力学: 在一个溢流圆筒中研究了APFN在空气-水界面的吸附动力学,提供了对动态表面过剩和马朗戈尼效应影响的见解 (Sekine et al., 2004)。

小鼠肝脏重量增加: 观察了APFN对小鼠肝脏重量的影响,突出了其导致肝脏增大的潜力,需要进一步进行毒理评估 (Kennedy, 1987)。

安全和危害

属性

IUPAC Name |

azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O2.H3N/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBBVPFDROYXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

375-95-1 (Parent) | |

| Record name | Nonanoic acid, heptadecafluoro-, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20880205 | |

| Record name | Ammonium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium perfluorononanoate | |

CAS RN |

4149-60-4 | |

| Record name | Nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4149-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, heptadecafluoro-, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004149604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

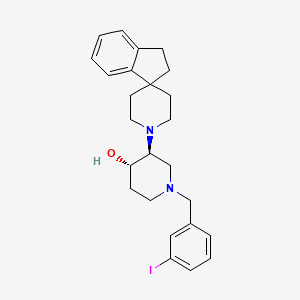

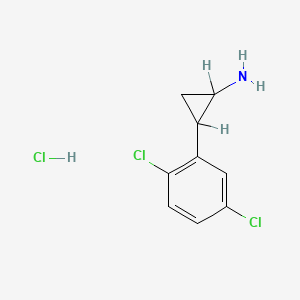

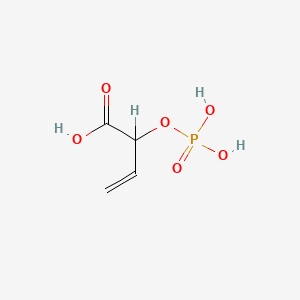

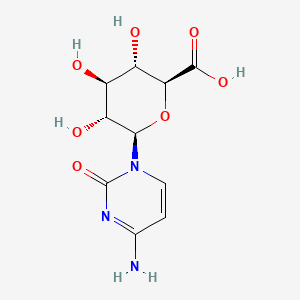

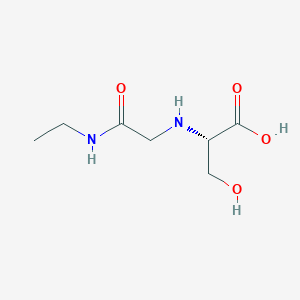

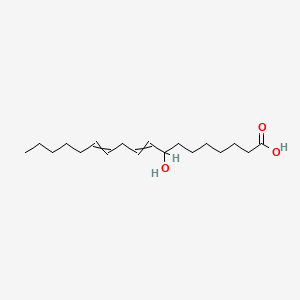

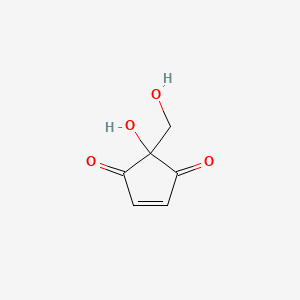

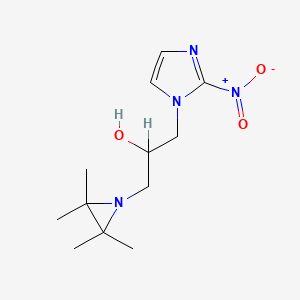

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。